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molecular formula C8H7ClN6O B8286901 3-Chloro-6-(4-carbamoyl-5-amino-1-pyrazolyl)-pyridazine

3-Chloro-6-(4-carbamoyl-5-amino-1-pyrazolyl)-pyridazine

Cat. No. B8286901
M. Wt: 238.63 g/mol
InChI Key: LFOATVLSHMDCQM-UHFFFAOYSA-N
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Patent
US04251658

Procedure details

A mixture of 3 g. of 3-chloro-6-(4-cyano-5-amino-1-pyrazolyl)-pyridazine (prepared according to Example 24) and 10.5 ml. of concentrated sulphuric acid is stirred at room temperature for one hour. Then the mixture is poured onto ice, the precipitate filtered, washed with water and triturated with 15 ml. of hot ethanol, filtered and dried. Yield: 3.05 g. (93.5%); m.p.: 314°-317° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([N:8]2[C:12]([NH2:13])=[C:11]([C:14]#[N:15])[CH:10]=[N:9]2)=[CH:6][CH:7]=1.S(=O)(=O)(O)[OH:17]>>[Cl:1][C:2]1[N:3]=[N:4][C:5]([N:8]2[C:12]([NH2:13])=[C:11]([C:14](=[O:17])[NH2:15])[CH:10]=[N:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC(=CC1)N1N=CC(=C1N)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 3 g
ADDITION
Type
ADDITION
Details
Then the mixture is poured onto ice
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
triturated with 15 ml
FILTRATION
Type
FILTRATION
Details
of hot ethanol, filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
ClC=1N=NC(=CC1)N1N=CC(=C1N)C(N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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